4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole
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Overview
Description
4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole is a heterocyclic compound that contains both bromine and oxazole functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole typically involves the bromination of 2-tert-butyl-5-methyl-1,3-oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the oxazole ring or the bromine atom can lead to different derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability, mechanical strength, and chemical resistance.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the oxazole ring can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
4-Bromo-2-tert-butylaniline: This compound has a similar bromine and tert-butyl substitution but differs in the presence of an aniline group instead of an oxazole ring.
tert-Butyl bromoacetate: This compound contains a bromine atom and a tert-butyl group but has an acetate ester instead of an oxazole ring.
Uniqueness: 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole is unique due to the presence of both the bromine atom and the oxazole ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H12BrNO |
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Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H12BrNO/c1-5-6(9)10-7(11-5)8(2,3)4/h1-4H3 |
InChI Key |
HIQMFYYKCNVNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)Br |
Origin of Product |
United States |
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